molecular formula C17H17ClFNO2S B14292362 10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine CAS No. 112678-12-3

10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine

Cat. No.: B14292362
CAS No.: 112678-12-3
M. Wt: 353.8 g/mol
InChI Key: ISGBIVKGDBYGEX-UHFFFAOYSA-N
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Description

10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a 3-chloropropyl group, a fluorine atom, and two methoxy groups attached to the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure.

    Introduction of Fluorine: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chloropropyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets, including:

    Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic drugs.

    Serotonin Receptors: It may also interact with serotonin receptors, contributing to its potential antiemetic effects.

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: A fluorinated phenothiazine with potent antipsychotic effects.

    Prochlorperazine: Used primarily as an antiemetic and antipsychotic.

Uniqueness

10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the 3-chloropropyl group, fluorine atom, and methoxy groups may influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.

Properties

CAS No.

112678-12-3

Molecular Formula

C17H17ClFNO2S

Molecular Weight

353.8 g/mol

IUPAC Name

10-(3-chloropropyl)-7-fluoro-2,3-dimethoxyphenothiazine

InChI

InChI=1S/C17H17ClFNO2S/c1-21-14-9-13-17(10-15(14)22-2)23-16-8-11(19)4-5-12(16)20(13)7-3-6-18/h4-5,8-10H,3,6-7H2,1-2H3

InChI Key

ISGBIVKGDBYGEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N(C3=C(S2)C=C(C=C3)F)CCCCl)OC

Origin of Product

United States

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